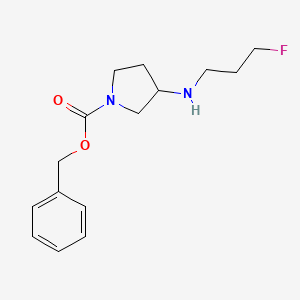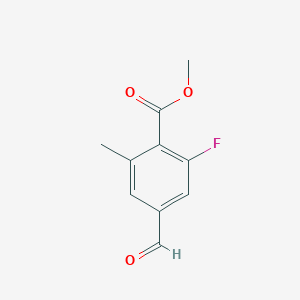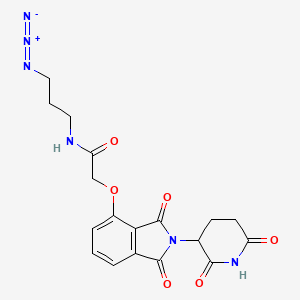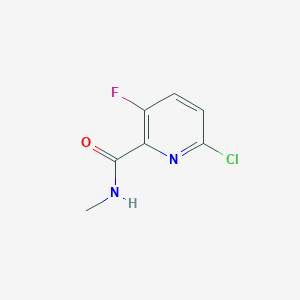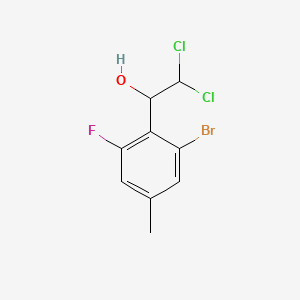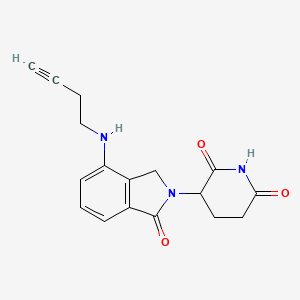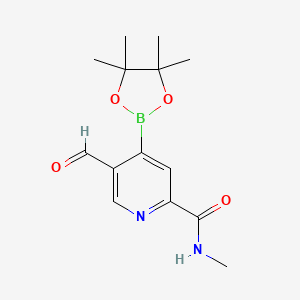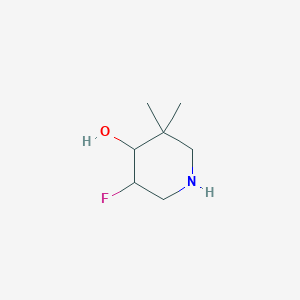
(4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol is a chiral compound belonging to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity. The presence of a fluorine atom and two methyl groups on the piperidine ring makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the piperidine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted piperidines, depending on the type of reaction and the reagents used .
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It can also serve as a model compound for investigating the stereochemical requirements of enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its unique properties may enhance the efficacy and selectivity of the final products.
Mechanism of Action
The mechanism of action of (4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydroxyl group play crucial roles in binding to the active site of the target molecule. The compound may act as an inhibitor or modulator of the target’s activity, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-5-fluoro-3,3-dimethylpiperidine: Lacks the hydroxyl group, which may affect its binding affinity and biological activity.
(4R,5S)-3,3-dimethylpiperidin-4-ol: Lacks the fluorine atom, which may influence its chemical reactivity and stability.
(4R,5S)-5-chloro-3,3-dimethylpiperidin-4-ol: Substitutes chlorine for fluorine, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both a fluorine atom and a hydroxyl group in (4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol makes it unique compared to its analogs.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
5-fluoro-3,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H14FNO/c1-7(2)4-9-3-5(8)6(7)10/h5-6,9-10H,3-4H2,1-2H3 |
InChI Key |
JETLXIXZJFCRIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(C1O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





